cis-2-Hydroxycyclohexanecarbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
70367-35-0 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,2S)-2-hydroxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-4H2/t6-,7-/m0/s1 |
InChI Key |
MFPCXQNVYPKUSM-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C#N)O |
Canonical SMILES |
C1CCC(C(C1)C#N)O |
Origin of Product |
United States |
Synthetic Methodologies for Cis 2 Hydroxycyclohexanecarbonitrile and Its Stereoisomers
Chemical Synthesis Approaches
Stereoselective Reductions of Cyclic Carbonyl Precursors
A principal route to 2-hydroxycyclohexanecarbonitrile (B1633043) involves the reduction of the carbonyl group in 2-oxocyclohexanecarbonitrile. The stereochemical outcome of this reduction—the ratio of cis to trans diastereomers—is highly dependent on the choice of reducing agent and the reaction conditions.
Hydride-based reducing agents are commonly employed for the conversion of cyclohexanones to cyclohexanols. The facial selectivity of the hydride attack on the carbonyl carbon determines whether the resulting alcohol is axial or equatorial, which in turn defines the cis/trans relationship with the adjacent nitrile group.
Generally, the reduction of substituted cyclohexanones is governed by a balance of steric and electronic factors. Small, unhindered hydride reagents, such as lithium aluminum hydride (LiAlH₄), tend to favor axial attack on the carbonyl. nih.govacs.org This approach from the less sterically hindered face leads to the formation of an equatorial hydroxyl group. Conversely, bulky hydride reagents, like lithium tri-sec-butylborohydride (L-Selectride®), encounter significant steric hindrance from axial hydrogens, forcing them to attack from the equatorial face and resulting in an axial hydroxyl group. nih.gov
In the context of 2-oxocyclohexanecarbonitrile, an axial attack by a small hydride reagent would place the hydroxyl group in an equatorial position, leading to the thermodynamically more stable trans-2-hydroxycyclohexanecarbonitrile. To favor the formation of the cis-isomer (with an axial hydroxyl group), a sterically demanding reducing agent is typically required.
The choice of reagent and solvent can dramatically alter the diastereomeric ratio of the product. For instance, reductions with sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol can exhibit different selectivity compared to reductions with lithium aluminum hydride in aprotic solvents like tetrahydrofuran (THF). researchgate.net The solvent can play a direct role in the reduction mechanism, influencing the effective size of the reducing species and the transition state energetics. researchgate.net
Computational and experimental studies on substituted cyclohexanones have shown that factors such as substrate conformation (chair vs. twist-boat) can also influence facial selectivity, particularly with less bulky hydrides. nih.govacs.org The presence of the nitrile group at the C2 position introduces additional electronic and steric effects that must be considered when selecting a reduction strategy to maximize the yield of the desired cis-isomer.
| Reducing Agent | Typical Solvent | Predominant Attack Trajectory | Expected Major Isomer of 2-Hydroxycyclohexanecarbonitrile |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Axial | trans |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Axial (generally) | trans |
| Lithium tri-sec-butylborohydride (L-Selectride®) | Tetrahydrofuran (THF) | Equatorial | cis |
| Potassium tri-sec-butylborohydride (K-Selectride®) | Tetrahydrofuran (THF) | Equatorial | cis |
Ring-Opening Reactions and Cyanohydrin Formation
An alternative strategy for synthesizing 2-hydroxycyclohexanecarbonitriles involves the nucleophilic ring-opening of cyclohexene (B86901) oxide with a cyanide source. This method is fundamentally stereospecific. The reaction proceeds via an Sₙ2-type mechanism, where the cyanide nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center. thieme-connect.dekhanacademy.org
This anti-periplanar attack dictates that the incoming cyanide and the resulting hydroxyl group will be on opposite sides of the cyclohexane (B81311) ring, yielding exclusively the trans-diastereomer, trans-2-hydroxycyclohexanecarbonitrile. thieme-connect.deyoutube.com A variety of cyanide reagents can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN). The reaction can be slow and may require activation by a Lewis acid to enhance the electrophilicity of the epoxide. thieme-connect.denih.gov Lewis acids coordinate to the epoxide oxygen, facilitating ring-opening by weakening the C-O bonds. thieme-connect.de
| Cyanide Source | Catalyst/Activator | Typical Solvent | Stereochemical Product |
|---|---|---|---|
| Potassium Cyanide (KCN) | None or Phase-Transfer Catalyst | Ethanol/Water | trans-2-Hydroxycyclohexanecarbonitrile |
| Sodium Cyanide (NaCN) | Ammonium (B1175870) Chloride (NH₄Cl) | Methanol/Water | trans-2-Hydroxycyclohexanecarbonitrile |
| Trimethylsilyl Cyanide (TMSCN) | Lewis Acids (e.g., ZnI₂, AlCl₃) | Dichloromethane (CH₂Cl₂) | trans-2-(Trimethylsilyloxy)cyclohexanecarbonitrile (hydrolyzes to trans-isomer) |
| Acetone Cyanohydrin | Base (e.g., Et₃N) | Toluene | trans-2-Hydroxycyclohexanecarbonitrile |
Diastereoselective Inversion of trans-Isomers
Given that the direct reduction of 2-oxocyclohexanecarbonitrile with simple hydrides and the ring-opening of cyclohexene oxide both predominantly yield the trans-isomer, a subsequent inversion of stereochemistry is a viable path to the cis-isomer. The Mitsunobu reaction is a powerful and widely used method for achieving the stereochemical inversion of secondary alcohols. organic-chemistry.orgwikipedia.org
In this reaction, the trans-2-hydroxycyclohexanecarbonitrile is treated with triphenylphosphine (PPh₃), an azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable acidic pronucleophile (e.g., benzoic acid or p-nitrobenzoic acid). wikipedia.orgnih.gov The reaction proceeds with a clean inversion of configuration at the hydroxyl-bearing carbon through an Sₙ2 displacement. organic-chemistry.orgchem-station.com The resulting ester product has a cis relationship between the ester and nitrile groups. Subsequent hydrolysis of the ester reveals the hydroxyl group, affording the final cis-2-hydroxycyclohexanecarbonitrile. The efficiency of the Mitsunobu reaction can be sensitive to steric hindrance around the alcohol. orgsyn.org
Multi-Component and One-Pot Synthetic Sequences
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials, offer an efficient and atom-economical approach to complex molecules. fu-berlin.deorganic-chemistry.org While a direct three-component synthesis of this compound is not widely reported, related one-pot sequences can be envisioned.
For example, a one-pot process could involve the formation of a cyanohydrin from a carbonyl compound, followed by in-situ protection or further reaction. nih.govnih.gov The Strecker synthesis, a classic MCR, produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. fu-berlin.de Adaptations of such MCR principles could lead to highly functionalized cyclohexane derivatives. ijcce.ac.irnih.gov A sequential one-pot reaction could combine the cyanation of cyclohexanone to form the cyanohydrin, followed by a stereoselective reduction of a transiently formed or related ketone intermediate, potentially streamlining the synthesis of the desired hydroxy-nitrile product.
Biocatalytic Synthesis Approaches
Chemoenzymatic Cascade Processes
Chemoenzymatic cascade reactions integrate enzymatic and chemical transformations in a single pot, offering advantages in terms of process efficiency, reduced waste, and the ability to overcome unfavorable equilibria. For the synthesis of 2-hydroxycyclohexanecarbonitrile, a potential cascade could involve the enzymatic formation of the cyanohydrin followed by a chemical or enzymatic modification.
A prominent strategy in chemoenzymatic cascades for cyanohydrin synthesis involves the use of a hydroxynitrile lyase (HNL) for the enantioselective addition of cyanide to a carbonyl compound, coupled with a subsequent enzymatic acylation catalyzed by a lipase. mdpi.com This approach not only yields an optically active product but also serves to protect the cyanohydrin and shift the equilibrium of the initial reversible HNL-catalyzed reaction towards product formation. mdpi.com
While a direct application of this cascade to 2-hydroxycyclohexanone has not been extensively reported, the substrate tolerance of certain HNLs for cyclic ketones suggests its feasibility. rsc.org For instance, (S)-hydroxynitrile lyase from Hevea brasiliensis has been successfully employed with cyclohexanone as a substrate. rsc.org A hypothetical chemoenzymatic cascade for this compound could, therefore, commence with the stereoselective hydrocyanation of 2-hydroxycyclohexanone catalyzed by a suitable HNL. The resulting stereoisomeric mixture of 2-hydroxycyclohexanecarbonitriles could then be subjected to in situ acylation by a lipase, such as Candida antarctica lipase B (CALB), to yield the corresponding acylated cyanohydrin. The stereoselectivity of both the HNL and the lipase would be crucial in determining the final diastereomeric and enantiomeric purity of the product.
| Step | Reaction | Enzyme/Catalyst | Substrate | Product | Key Considerations |
| 1 | Hydrocyanation | Hydroxynitrile Lyase (HNL) | 2-Hydroxycyclohexanone | 2-Hydroxycyclohexanecarbonitrile | Enzyme stereoselectivity (R- or S-selective HNLs are available) determines the configuration of the newly formed stereocenter. rsc.org |
| 2 | Acylation | Lipase (e.g., CALB) | 2-Hydroxycyclohexanecarbonitrile | Acylated 2-Hydroxycyclohexanecarbonitrile | Lipase can perform a kinetic resolution, selectively acylating one enantiomer and enhancing the enantiomeric excess of the final product. mdpi.com |
Another emerging chemoenzymatic strategy involves the integration of metal catalysts with enzymes. For example, a Ti(Salen) complex has been used in conjunction with CALB for the cascade synthesis of cyanohydrins. researchgate.net Such a system could potentially be adapted for the synthesis of 2-hydroxycyclohexanecarbonitrile, where the metal catalyst facilitates the cyanohydrin formation and the enzyme performs a subsequent resolution or modification step.
Microorganism-Mediated Biotransformations
Whole-cell biotransformations using microorganisms offer several advantages, including the presence of multiple enzymes that can act in concert, cofactor regeneration systems, and protection of enzymes from the reaction environment. Several microbial pathways are pertinent to the synthesis of hydroxy nitriles like this compound.
One potential route involves the use of microorganisms possessing nitrile-metabolizing enzymes, such as nitrile hydratases and amidases. nih.govscispace.com These enzymatic systems are well-established for the conversion of nitriles to valuable amides and carboxylic acids. scispace.com A microbial approach could be envisioned for the kinetic resolution of a racemic mixture of 2-hydroxycyclohexanecarbonitrile. A microorganism exhibiting enantioselective nitrile hydratase or amidase activity could selectively hydrolyze one enantiomer of the cyanohydrin, leaving the other enantiomer unreacted and thus achieving separation. Strains of Rhodococcus are well-known for their broad-spectrum nitrile-hydrolyzing capabilities, including activity on hydroxynitriles. nih.gov
| Microbial Process | Key Enzymes | Substrate | Potential Product(s) | Research Findings |
| Enantioselective Hydrolysis | Nitrile Hydratase, Amidase | Racemic 2-Hydroxycyclohexanecarbonitrile | Enantioenriched 2-Hydroxycyclohexanecarbonitrile and the corresponding hydroxy amide/acid | Microorganisms like Rhodococcus sp. possess nitrile hydratases with broad substrate specificity, including hydroxynitriles. nih.gov |
| Cyanide-Free Nitrile Synthesis | Aldoxime Dehydratase | 2-Hydroxycyclohexanone oxime | 2-Hydroxycyclohexanecarbonitrile | Aldoxime dehydratases from various microorganisms catalyze the dehydration of aldoximes to nitriles under mild, cyanide-free conditions. nih.gov |
A novel and greener approach to nitrile synthesis involves the use of aldoxime dehydratases, which catalyze the conversion of aldoximes to nitriles without the need for toxic cyanide reagents. nih.gov This biocatalytic platform has shown considerable versatility. In this context, 2-hydroxycyclohexanone could be chemically converted to its corresponding oxime, which would then serve as a substrate for a microorganism expressing an aldoxime dehydratase. This would lead to the direct formation of 2-hydroxycyclohexanecarbonitrile under mild, aqueous conditions. This method avoids the direct handling of cyanide and represents a significant advancement in the sustainable synthesis of nitriles. nih.gov
Furthermore, the impact of nitriles on microbial communities has been studied, revealing that different microorganisms exhibit varying tolerances and degradation capabilities towards these compounds. frontiersin.org This knowledge is crucial for selecting robust microbial catalysts for biotransformation processes involving nitrile substrates.
Stereochemical Investigations of Cis 2 Hydroxycyclohexanecarbonitrile
Diastereoisomeric and Enantiomeric Purity Assessment in Research
The determination of diastereomeric and enantiomeric purity is a fundamental requirement in the synthesis and characterization of stereoisomers of cis-2-hydroxycyclohexanecarbonitrile. In many applications, particularly in the pharmaceutical and agrochemical industries, a specific stereoisomer may exhibit desired activity while others could be inactive or even detrimental. nih.gov Therefore, rigorous assessment of the isomeric composition of a sample is essential for quality control and regulatory compliance. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assessing diastereomeric purity. Diastereomers have different physical properties and, consequently, their NMR spectra will show distinct signals for corresponding nuclei. Techniques such as 2D EXSY (Exchange Spectroscopy) can be employed to differentiate between equilibrating rotamers and true diastereomers, enabling the accurate determination of diastereomeric excess (de). nih.gov For this compound, the relative integration of well-resolved proton or carbon signals corresponding to each diastereomer can provide a quantitative measure of the diastereomeric ratio.
For the assessment of enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. nih.govmdpi.com By employing a chiral stationary phase (CSP), it is possible to separate the enantiomers of this compound, allowing for the determination of the enantiomeric excess (ee). The area under each enantiomer's peak in the chromatogram is proportional to its concentration, enabling precise quantification. nih.gov The limit of quantification (LOQ) for the minor enantiomer is a critical parameter in these methods, often needing to be at a very low level (e.g., 0.1% or less) for pharmaceutical applications. mdpi.com
Chiral Separation Techniques for Isomers
The separation of the stereoisomers of this compound is crucial for obtaining enantiomerically pure compounds for further study or application. Chromatographic techniques are the most common and effective methods for chiral separations. uni-muenchen.de
Direct separation of enantiomers can be achieved using chiral chromatography, primarily HPLC and Gas Chromatography (GC), with the use of a chiral stationary phase (CSP). uni-muenchen.degcms.cz These phases create a chiral environment in which the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. uni-muenchen.de
For a compound like this compound, which contains hydroxyl and cyano groups, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. nih.govjiangnan.edu.cn The choice of the specific CSP, mobile phase composition, and temperature can significantly influence the resolution of the enantiomers. mdpi.com
Table 1: Common Chiral Stationary Phases for Chromatographic Enantioseparation
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Applications |
| Polysaccharide-based | Cellulose and Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including those with aromatic rings and polar functional groups. jiangnan.edu.cn |
| Cyclodextrin-based | Native and derivatized β-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) | Effective for separating compounds that can fit into the cyclodextrin (B1172386) cavity, often used in reversed-phase and polar organic modes. researchgate.net |
| Pirkle-type (brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Used for separating a variety of chiral compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
| Protein-based | Immobilized proteins like bovine serum albumin (BSA) or α1-acid glycoprotein (B1211001) (AGP) | Useful for the separation of chiral drugs, particularly in aqueous mobile phases. |
An alternative to direct enantioseparation is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard achiral chromatography. nih.gov
For this compound, the hydroxyl group provides a convenient handle for derivatization. Reaction with an enantiomerically pure chiral acid, acid chloride, or isocyanate would yield a mixture of diastereomeric esters or carbamates. After separation of these diastereomers, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound. A potential challenge with this method is ensuring that the derivatization and cleavage reactions proceed without racemization. nih.gov
Absolute and Relative Configuration Determination Methodologies
Once the stereoisomers of this compound are separated, determining their three-dimensional structure is the final step in a complete stereochemical investigation. This involves establishing both the relative and absolute configuration of the stereocenters. The relative configuration describes the orientation of the substituents on the cyclohexane (B81311) ring relative to each other (i.e., cis or trans), while the absolute configuration defines the precise spatial arrangement at each chiral center (i.e., R or S). researchgate.net
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. gcms.cznih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated, revealing the exact arrangement of its atoms. nih.gov The determination of the absolute configuration is often confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov
Nuclear Overhauser Effect (NOE) spectroscopy, a type of NMR spectroscopy, is a powerful technique for determining the relative configuration of molecules. rsc.org By measuring the transfer of nuclear spin polarization from one nucleus to another through space, NOE can reveal the proximity of different protons in the molecule. For this compound, NOE experiments can confirm the cis relationship between the hydroxyl and cyano groups by observing a spatial correlation between the protons on the carbons to which these groups are attached. The synthesis of the compound and mechanistic considerations can also provide strong evidence for the relative configuration. rsc.orgresearchgate.net
Reactivity and Mechanistic Studies
Transformations of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is a site of significant chemical activity, susceptible to nucleophilic attack and hydrolysis under both enzymatic and chemical conditions. libretexts.org
Biocatalysis offers a mild and highly selective route for the hydrolysis of nitriles, often proceeding under conditions that preserve other sensitive functional groups within a molecule. nih.govscispace.com Two primary classes of enzymes, nitrilases and nitrile hydratases, are involved in nitrile metabolism. nih.gov
Nitrilases (EC 3.5.5.1) and nitrile hydratases (NHases; EC 4.2.1.84) provide two distinct enzymatic pathways for nitrile conversion. nih.gov
Nitrilase Catalysis: Nitrilases catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia in a single step. acsgcipr.orgnih.gov The mechanism involves a catalytic triad of cysteine, glutamate, and lysine residues. The cysteine residue's thiol group acts as a nucleophile, attacking the nitrile carbon to form a tetrahedral intermediate, which, after rearrangement and hydrolysis, releases the carboxylic acid and ammonia. acsgcipr.org
Nitrile Hydratase Catalysis: In contrast, the conversion via nitrile hydratase involves a two-step process. The nitrile hydratase first hydrates the nitrile to form the corresponding amide. acsgcipr.orgresearchgate.net This amide can then be subsequently hydrolyzed to the carboxylic acid and ammonia by a separate enzyme, an amidase (EC 3.5.1.4), which is often co-expressed in the same microorganism. nih.govwikipedia.org Nitrile hydratases are metalloenzymes, typically containing a non-heme iron(III) or cobalt(III) ion in their active site, which activates the nitrile group for nucleophilic attack by a water molecule. acsgcipr.org
Table 1: Comparison of Nitrilase and Nitrile Hydratase/Amidase Systems
| Feature | Nitrilase | Nitrile Hydratase/Amidase System |
|---|
| Reaction | R-C≡N + 2 H₂O → R-COOH + NH₃ | Step 1 (NHase): R-C≡N + H₂O → R-CONH₂ Step 2 (Amidase): R-CONH₂ + H₂O → R-COOH + NH₃ | | Intermediate | None | Amide | | Enzymes Involved | One (Nitrilase) | Two (Nitrile Hydratase, Amidase) | | Key Active Site | Cys-Glu-Lys catalytic triad | Fe(III) or Co(III) metal center |
Enzymatic transformations are renowned for their high stereoselectivity, a property that is highly dependent on the precise fit between the substrate and the enzyme's active site. mdpi.com The spatial arrangement of substituents in a substrate can dramatically affect its ability to bind to the enzyme in a productive orientation.
In the context of 2-hydroxycyclohexanecarbonitrile (B1633043), the stereochemistry of the hydroxyl and nitrile groups is a critical determinant of enzymatic conversion. Research on the microbial transformation of various cyanohydrins has demonstrated a significant difference in reactivity between the cis and trans isomers. In one study, while trans-2-hydroxycyclohexanecarbonitrile was successfully converted to the corresponding amide by a nitrile hydratase-producing microorganism, the cis-2-hydroxycyclohexanecarbonitrile isomer was largely recovered unreacted under the same conditions. scispace.com This finding strongly indicates that the active site of the nitrile hydratase exhibits a high degree of stereoselectivity, preferentially binding and hydrating the trans isomer. The enzyme's inability to process the cis isomer suggests that the orientation of the hydroxyl group relative to the nitrile functionality sterically hinders the proper alignment of the nitrile group within the catalytic site. scispace.commdpi.com
The nitrile group can be chemically transformed into a variety of other functional groups using standard organic synthesis methods.
Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. savemyexams.comebsco.com Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org
Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group directly to a primary amine (-(CH₂)NH₂). libretexts.orglibretexts.org This reaction provides a method for introducing an aminomethyl group.
Organometallic Addition: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine salt, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond at the nitrile position.
Enzymatic Hydrolysis to Amides and Carboxylic Acids
Reactivity of the Hydroxyl Functionality
The secondary hydroxyl group in this compound exhibits typical reactivity for a secondary alcohol, participating in reactions such as acylation, oxidation, and etherification.
Acylation/Esterification: The hydroxyl group can be acylated to form esters using reagents like acid chlorides or anhydrides in the presence of a base. Enzymatic acylation using lipases is also a common method for achieving this transformation, often with high enantioselectivity. researchgate.net For example, Novozym 435, a lipase, has been used for the selective acylation of the related trans-2-hydroxycyclohexanecarbonitrile. researchgate.net
Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 2-oxocyclohexanecarbonitrile. Common oxidizing agents for this transformation include chromic acid derivatives or milder reagents like pyridinium chlorochromate (PCC).
Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Influence of Stereochemistry on Reaction Pathways and Outcomes
The cis relationship between the hydroxyl and nitrile groups is a defining feature that governs the molecule's reactivity. This stereochemical arrangement can influence reaction outcomes through several mechanisms:
Steric Hindrance: As observed in enzymatic hydrolysis, the cis configuration can create steric hindrance that prevents a reactant or catalyst from accessing one of the functional groups. scispace.com In the case of nitrile hydratase, the hydroxyl group in the cis position appears to block the nitrile from properly docking in the enzyme's active site. scispace.com Similarly, in chemical reactions, the approach of bulky reagents to either the nitrile or the hydroxyl group may be hindered by the adjacent cis substituent, potentially leading to lower reaction rates compared to the trans isomer. researchgate.net
Intramolecular Interactions: The proximity of the hydroxyl and nitrile groups in the cis isomer allows for potential intramolecular hydrogen bonding or other through-space interactions. These interactions could alter the electron density and, consequently, the reactivity of either functional group.
Conformational Effects: The cyclohexane (B81311) ring exists predominantly in a chair conformation. For cis-1,2-disubstituted cyclohexanes, one substituent must be axial and the other equatorial. This conformational preference fixes the relative spatial orientation of the two groups, which dictates the trajectory of approaching reagents and can favor certain reaction pathways over others. researchgate.net For example, the stereochemical outcome of reducing a related cyclohexanone can be highly dependent on whether the nucleophile attacks from the axial or equatorial face, a process influenced by the steric and electronic effects of existing substituents. researchgate.net
Computational Chemistry and Conformational Analysis
Quantum Mechanical Studies (DFT, MP2, Ab Initio)
Quantum mechanical methods are instrumental in accurately predicting the geometric and electronic properties of molecules. For cis-2-Hydroxycyclohexanecarbonitrile, these studies focus on the chair conformations, which are the most stable for cyclohexane (B81311) rings. The cis configuration dictates that one substituent must be in an axial (a) position and the other in an equatorial (e) position. This leads to two possible chair conformers that are interconvertible through ring flipping: one with an axial hydroxyl group and an equatorial cyano group (ax-OH, eq-CN), and the other with an equatorial hydroxyl group and an axial cyano group (eq-OH, ax-CN).
The relative stability of the two chair conformers of this compound is determined by the steric and electronic interactions of the axial and equatorial substituents. Generally, bulkier groups prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions with axial hydrogens on the same side of the ring.
While direct computational studies on this compound are not extensively available in the public domain, we can infer its conformational preferences from studies on related cis-1,2-disubstituted cyclohexanes. For instance, in cis-1,2-dimethylcyclohexane, the two chair conformations, each with one axial and one equatorial methyl group, are isoenergetic. libretexts.org However, when the substituents are different, as in the case of the hydroxyl and cyano groups, a preference for one conformer over the other is expected.
The relative energetic preference is governed by the A-value of each substituent, which quantifies the energy penalty of placing it in an axial position. The hydroxyl group has a smaller A-value than the cyano group, suggesting that the conformer with the cyano group in the equatorial position and the hydroxyl group in the axial position would be more stable.
Table 1: Estimated Conformational Energies of this compound
| Conformer | Axial Substituent | Equatorial Substituent | Estimated Relative Energy (kcal/mol) | Predominant Conformer |
| 1 | Hydroxyl (-OH) | Cyano (-CN) | Lower | Yes |
| 2 | Cyano (-CN) | Hydroxyl (-OH) | Higher | No |
Note: This table is based on established principles of conformational analysis of substituted cyclohexanes. Precise energy differences would require specific DFT or ab initio calculations.
Intramolecular interactions, particularly hydrogen bonding, can significantly influence conformational preferences. In the conformer with an axial hydroxyl group and an equatorial cyano group, the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen of the cyano group exists. The formation of such a hydrogen bond would further stabilize this conformer.
Computational methods like Density Functional Theory (DFT) with appropriate basis sets are well-suited to identify and quantify the strength of such intramolecular hydrogen bonds. The analysis would involve examining the distance between the hydroxyl hydrogen and the cyano nitrogen, the bond angle of the O-H---N interaction, and the vibrational frequency shifts of the O-H bond. A red shift (lowering of the stretching frequency) of the O-H bond is a characteristic indicator of hydrogen bonding.
Molecular Dynamics Simulations for Solution-Phase Conformations
While gas-phase quantum mechanical calculations provide fundamental insights, the conformational equilibrium of this compound in solution can be different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a condensed phase.
An MD simulation of this compound in an explicit solvent, such as water, would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time. This would allow for the observation of conformational transitions and the determination of the equilibrium population of each conformer in solution.
Studies on similar molecules, such as cyanohydrins in aqueous solution, have demonstrated the importance of explicit solvent molecules in stabilizing different conformations and influencing reaction dynamics. figshare.comresearchgate.netacs.org For this compound, polar solvent molecules could form hydrogen bonds with both the hydroxyl and cyano groups, potentially altering the intramolecular hydrogen bonding landscape and shifting the conformational equilibrium.
Theoretical Prediction of Stereoselectivity in Reactions
Computational chemistry can be used to predict the stereoselectivity of reactions involving this compound. By modeling the transition states of different reaction pathways, it is possible to determine which stereoisomeric product is energetically favored.
For instance, in the context of enzymatic reactions, the difference in reactivity between cis and trans isomers of 2-hydroxycyclohexanecarbonitrile (B1633043) with nitrile hydratases is a key observation. The trans isomer, which can adopt a diequatorial conformation, is a substrate for some nitrile hydratases, while the cis isomer is not significantly converted. This suggests a strong stereochemical preference by the enzyme. Theoretical models can help elucidate the reasons for this selectivity by docking the different conformers of the cis and trans isomers into the enzyme's active site and calculating the binding energies and the activation energies for the hydration reaction.
Active-Site Modeling in Biocatalysis
Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to amides. nih.gov The active site of these enzymes is a well-defined pocket containing a metal ion (either Fe³⁺ or Co³⁺) coordinated by amino acid residues. ebi.ac.ukrsc.org The shape and chemical environment of this active site are responsible for the enzyme's substrate specificity and stereoselectivity.
Active-site modeling, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed insights into how a substrate like this compound interacts with the enzyme. acs.orgnih.govfrontiersin.org In a QM/MM study, the substrate and the immediate active site residues are treated with a high level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM).
For this compound, modeling studies would likely show that the axial-equatorial arrangement of the substituents in both of its chair conformers leads to a poor fit within the active site of nitrile hydratases that favor the diequatorial arrangement of the trans isomer. The axial substituent of the cis isomer could lead to steric clashes with the amino acid residues lining the active site, preventing the nitrile group from reaching the optimal position for catalysis. This steric hindrance would result in a high-energy binding pose and a large activation barrier for the hydration reaction, explaining the observed lack of reactivity.
Advanced Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for elucidating the detailed structure of cis-2-Hydroxycyclohexanecarbonitrile in solution. A suite of NMR experiments, from simple one-dimensional to complex multi-dimensional techniques, provides a wealth of information regarding the carbon framework, proton environments, connectivity, and stereochemistry.
1D and 2D NMR for Connectivity and Stereochemical Assignment
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the molecule's structure. The ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum indicates the number of unique carbon environments.
For a definitive assignment of these signals and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.comsdsu.edu For this compound, cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton network around the cyclohexane (B81311) ring, connecting adjacent CH and CH₂ groups. youtube.comsdsu.edu For instance, the proton on C1 (adjacent to the nitrile) would show a correlation to the proton on C2 (bearing the hydroxyl group) and the protons on C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edunih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of each carbon atom in the cyclohexane ring based on the previously assigned proton signals. github.io
The cis stereochemistry is confirmed by analyzing the coupling constants (³J) between the protons on C1 and C2. In a chair conformation, a cis relationship would result in one axial-equatorial (ax-eq) and one equatorial-axial (eq-ax) coupling, leading to smaller coupling constants compared to the large diaxial coupling expected for a trans isomer.
Low-Temperature NMR for Conformational Equilibrium Studies
Cyclohexane derivatives exist in a rapid equilibrium between two chair conformations at room temperature. For cis-1,2-disubstituted cyclohexanes, this equilibrium involves the flipping of the ring, which interconverts the axial and equatorial positions of the substituents.
By lowering the temperature of the NMR experiment, this ring-flipping process can be slowed down, allowing for the observation of the individual conformers. rsc.orgresearchgate.net Low-temperature ¹³C NMR is particularly effective for this purpose. rsc.org As the temperature decreases, the single, averaged peaks observed at room temperature will broaden and eventually split into two distinct sets of signals, one for each of the two chair conformers in equilibrium.
The relative intensities of the peaks for each conformer at a given low temperature can be used to determine the equilibrium constant (K) and, subsequently, the difference in Gibbs free energy (ΔG°) between the two conformers. doi.org This provides quantitative insight into the conformational preferences of the hydroxyl and cyano groups on the cyclohexane ring. Generally, the equilibrium will favor the conformer that minimizes steric interactions, often placing the bulkier group in an equatorial position.
Carbon-13 Chemical Shift Analysis in Substituted Cyclohexanes
The chemical shift of a carbon atom in ¹³C NMR is highly sensitive to its stereochemical environment. This is particularly useful in distinguishing between axial and equatorial substituents on a cyclohexane ring.
A well-established trend in cyclohexanecarbonitrile (B123593) derivatives is that an equatorial nitrile group resonates at a lower field (higher ppm value) compared to an axial nitrile group. nih.gov This downfield shift for the equatorial nitrile carbon can be significant, often in the range of 0.4–7.2 ppm. nih.gov This empirical rule is a powerful tool for assigning the stereochemistry at the nitrile-bearing carbon. nih.gov In the case of this compound, by comparing the observed chemical shift of the nitrile carbon to established ranges, the preferred conformation (and thus the axial or equatorial orientation of the nitrile) can be determined. For instance, equatorial nitrile carbons typically resonate in the δ 124.4-126.8 ppm range, while their axial counterparts are found further upfield at δ 118.6-124.6 ppm. nih.gov
Similarly, the carbon bearing an oxygen substituent (C-O) also shows a distinct chemical shift depending on its orientation. An axial hydroxyl group typically shields the attached carbon, causing it to resonate at a higher field (lower ppm) compared to when it is in an equatorial position. libretexts.orglibretexts.org
Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for substituted cyclohexanes and may vary)
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C=N (Nitrile) | ~120-125 | Position is dependent on axial/equatorial preference. nih.gov |
| C-OH | ~65-75 | Deshielded by the electronegative oxygen atom. libretexts.orgoregonstate.edu |
| C-CN | ~30-40 | Aliphatic carbon adjacent to the nitrile group. |
| Other Ring Carbons | ~20-35 | Typical range for aliphatic cyclohexane carbons. researchgate.net |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol .
With a harder ionization technique like Electron Ionization (EI), the molecule will fragment in a characteristic manner. The fragmentation of cyclic alcohols often proceeds through two primary pathways: alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom.
Dehydration: The loss of a water molecule (18 amu) is a common fragmentation pathway for alcohols, which would result in a significant peak at m/z 107. libretexts.org
Loss of HCN: A fragmentation involving the loss of hydrogen cyanide (27 amu) from the molecular ion could lead to a peak at m/z 98.
Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 amu) or other small hydrocarbon fragments. whitman.edu
Predicted Major Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 107 | [M - H₂O]⁺ | Dehydration |
| 98 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 82 | [C₆H₁₀]⁺ | Loss of HCN and H |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Ring fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. libretexts.org
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. masterorganicchemistry.com The broadness of this peak is due to hydrogen bonding.
C≡N Stretch: A sharp, medium-intensity absorption should appear in the range of 2220-2260 cm⁻¹ for the nitrile group. masterorganicchemistry.com This peak is highly characteristic and confirms the presence of the cyano functionality.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring. libretexts.org
C-O Stretch: A C-O single bond stretching vibration is expected to appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |
| Alcohol (C-O) | Stretch | 1050 - 1250 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state, provided that a suitable single crystal can be grown. nih.gov This technique aims to obtain a three-dimensional model of the molecule by analyzing the diffraction pattern of X-rays passing through a crystal. libretexts.org
An X-ray crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. researchgate.net This would unambiguously confirm the cis relationship between the hydroxyl and cyano groups. Furthermore, it would reveal the exact conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the crystal lattice and show the specific orientations (axial or equatorial) of the substituents. researchgate.net
The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal. This solid-state structural information is invaluable for understanding the physical properties of the compound and can provide a static picture that complements the dynamic conformational information obtained from solution-state NMR.
Cis 2 Hydroxycyclohexanecarbonitrile As a Synthetic Intermediate
Precursor to Chiral Amines and Amino Alcohols
The conversion of cis-2-hydroxycyclohexanecarbonitrile to chiral amines and amino alcohols is a significant application of this synthetic intermediate. The primary transformation involves the reduction of the nitrile functionality to a primary amine, yielding cis-2-(aminomethyl)cyclohexanol. This reaction is a cornerstone in the synthesis of 1,3-amino alcohols, which are crucial structural motifs in numerous natural products and pharmaceutical compounds.
The reduction of the nitrile group can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. This powerful reducing agent readily converts the nitrile to the corresponding primary amine. Alternative reagents such as diborane (B8814927) (B₂H₆) have also been employed for the reduction of cyanohydrins to amino alcohols, often offering milder reaction conditions. The choice of reducing agent can be critical in achieving high yields and avoiding side reactions.
The resulting cis-2-(aminomethyl)cyclohexanol is a chiral 1,3-amino alcohol. The stereochemistry of the starting material directly translates to the product, making this compound a useful precursor for stereocontrolled syntheses. Chiral amines and amino alcohols are of immense interest in medicinal chemistry as they are prevalent in a vast array of biologically active molecules. They serve as key building blocks for chiral ligands and auxiliaries in asymmetric synthesis.
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (workup) | cis-2-(Aminomethyl)cyclohexanol | Nitrile Reduction |
| This compound | Diborane (B₂H₆) | cis-2-(Aminomethyl)cyclohexanol | Nitrile Reduction |
Building Block for Complex Organic Molecules
The strategic placement of the hydroxyl and nitrile groups in this compound provides a synthetic handle for the construction of more elaborate molecular frameworks. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in prominent literature, its potential as a versatile building block is clear.
The nitrile group can be hydrolyzed to a carboxylic acid, yielding cis-2-hydroxycyclohexanecarboxylic acid. This transformation opens up avenues for further functionalization through esterification or amide bond formation. The resulting α-hydroxy acid motif is a common feature in many biologically active compounds.
Furthermore, the hydroxyl and the newly formed amine (after reduction) or carboxylic acid (after hydrolysis) can participate in intramolecular cyclization reactions to form various heterocyclic scaffolds. For instance, the formation of lactones or lactams is a plausible synthetic route, leading to bicyclic systems that can serve as cores for more complex structures. The ability to generate such heterocyclic systems is of great interest in synthetic organic chemistry.
The reactivity of cyanohydrins in general points to the potential of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Such reactions are highly valued for their efficiency and atom economy in building molecular complexity.
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Analogues
While direct and widespread application of this compound in the synthesis of marketed Active Pharmaceutical Ingredients (APIs) is not prominently reported, its structural features suggest its potential as a precursor for various pharmaceutical analogues. The cis-1,3-amino alcohol moiety, readily accessible from this starting material, is a key pharmacophore in a range of therapeutic agents.
For example, substituted cyclohexylamines and their derivatives are found in a variety of APIs. The ability to introduce functionality at both the 1 and 2 positions of the cyclohexane (B81311) ring with a defined cis-stereochemistry makes this compound an attractive starting point for the synthesis of libraries of related compounds for drug discovery programs.
The hydrolysis of the nitrile to a carboxylic acid to form cis-2-hydroxycyclohexanecarboxylic acid and its derivatives could also be relevant. For instance, cicloxilic acid, a compound with a similar structural core, has been investigated for its pharmacological properties. Although not a direct derivative, this highlights the potential of the cis-2-hydroxy-2-substituted-cyclohexanecarboxylic acid scaffold in medicinal chemistry.
Patent literature often contains broad claims for synthetic intermediates. It is plausible that derivatives of this compound are covered within patents for various classes of compounds, even if they have not been developed into commercial drugs. The exploration of this building block could lead to the discovery of novel APIs with improved efficacy or pharmacokinetic properties.
Green Chemistry and Sustainable Synthetic Strategies
Development of Environmentally Benign Synthetic Routes
The development of environmentally sound synthetic pathways for cis-2-Hydroxycyclohexanecarbonitrile centers on replacing hazardous reagents and solvents with safer, more sustainable alternatives and employing highly efficient catalytic systems.
Biocatalysis utilizes enzymes to perform chemical transformations, offering significant environmental benefits over traditional chemical methods. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can reduce the generation of toxic byproducts.
For the synthesis of this compound, biocatalytic approaches focus on the enzymatic opening of the cyclohexene (B86901) oxide ring. nih.gov Enzymes such as epoxide hydrolases and haloalcohol dehalogenases are known to catalyze the ring-opening of epoxides with various nucleophiles. nih.govrug.nl While epoxide hydrolases typically use water as a nucleophile to form diols, their catalytic machinery can be engineered. nih.gov More relevant are haloalcohol dehalogenases, which have been shown to catalyze the addition of nucleophiles like cyanide (CN⁻) to epoxides. researchgate.net
The proposed biocatalytic route would involve an engineered enzyme that facilitates the anti-Markovnikov addition of cyanide to cyclohexene oxide, yielding the desired this compound. This enzymatic process offers high stereoselectivity, potentially providing the target molecule with high purity while avoiding the use of toxic metal catalysts and harsh reaction conditions. careerchem.com The use of immobilized enzymes further enhances sustainability by allowing for easy separation and reuse of the biocatalyst. nih.gov
Table 1: Comparison of Conventional vs. Biocatalytic Synthesis of this compound
| Feature | Conventional Catalysis | Biocatalysis |
|---|---|---|
| Catalyst | Lewis acids (e.g., AlCl₃, Ti(OiPr)₄) | Engineered Epoxide Hydrolase or Haloalcohol Dehalogenase |
| Reaction Temp. | Often elevated or sub-ambient | Ambient temperature |
| Solvent | Aprotic organic (e.g., Toluene, THF) | Aqueous buffer, green solvents |
| Byproducts | Catalyst-related waste, side products | Minimal, biodegradable waste |
| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |
| Safety | Use of toxic and pyrophoric reagents | Generally safer, aqueous conditions |
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net Traditional syntheses of cyanohydrins may use volatile and hazardous organic solvents.
For the synthesis of this compound, greener solvent alternatives are actively being explored.
Aqueous Media: Conducting the reaction in water is highly desirable from a green chemistry perspective. It is non-toxic, non-flammable, and inexpensive. Biocatalytic reactions are often well-suited to aqueous environments. mdpi.com
Supercritical CO₂ (scCO₂): Supercritical carbon dioxide is a promising green solvent that is non-toxic, non-flammable, and allows for easy product separation by simple depressurization. mdpi.com It can be used as a medium for enzymatic reactions, potentially enhancing reaction rates and stability.
Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be tailored for specific reactions. orgsyn.org
The ideal process would minimize solvent use altogether or employ a solvent that is easily recycled, benign, and has a low energy demand for purification.
Atom Economy and Waste Minimization in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The ideal reaction has an atom economy of 100%, where all atoms from the reactants are incorporated into the final product.
The synthesis of this compound from cyclohexene oxide and hydrogen cyanide is an addition reaction, which is inherently atom-economical.
Reaction: C₆H₁₀O (Cyclohexene Oxide) + HCN (Hydrogen Cyanide) → C₇H₁₁NO (this compound)
The theoretical atom economy can be calculated as follows:
Molecular Weight of C₆H₁₀O = 98.14 g/mol
Molecular Weight of HCN = 27.03 g/mol
Molecular Weight of C₇H₁₁NO = 125.17 g/mol
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (125.17 / (98.14 + 27.03)) x 100 = 100%
While the theoretical atom economy is 100%, practical synthesis generates waste from several sources:
Catalyst and Reagent Waste: Non-stoichiometric use of reagents (e.g., excess cyanide source) and waste from catalyst synthesis, deactivation, or removal.
Solvent Waste: Solvents used for the reaction and subsequent purification steps (e.g., extraction, chromatography) contribute significantly to the waste stream.
Byproduct Formation: Side reactions, such as the formation of the trans-isomer or polymerization of the epoxide, reduce the yield and generate waste. researchgate.net
Waste minimization strategies include using catalytic instead of stoichiometric reagents, choosing highly selective catalysts to avoid byproducts, and implementing solvent recycling systems.
Green Metrics Evaluation of Synthetic Pathways
To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics provide a standardized way to evaluate and compare different synthetic routes. mdpi.com
Environmental Factor (E-Factor): Defined as the total mass of waste produced per mass of product. A lower E-Factor indicates a greener process.
Process Mass Intensity (PMI): Defined as the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product. researchgate.net The ideal PMI is 1. The pharmaceutical industry has widely adopted PMI to benchmark and improve the sustainability of manufacturing processes. researchgate.net
Table 2: Hypothetical Green Metrics Evaluation for the Synthesis of this compound
| Parameter | Route A: Traditional Chemical Synthesis | Route B: Greener Biocatalytic Route |
|---|---|---|
| Yield | 85% | 95% |
| Atom Economy | 100% | 100% |
| Reactants (kg) | 125.17 | 125.17 |
| Solvent (kg) | 1000 (Toluene) | 500 (Water) |
| Catalyst (kg) | 10 (Lewis Acid) | 1 (Immobilized Enzyme) |
| Workup Materials (kg) | 200 (Organic Solvents, Water) | 50 (Minimal) |
| Total Input (kg) | 1335.17 | 676.17 |
| Product Output (kg) | 106.4 | 118.9 |
| Waste (kg) | 1228.77 | 557.27 |
| E-Factor (Waste/Product) | 11.55 | 4.69 |
| PMI (Input/Product) | 12.55 | 5.69 |
This table is a hypothetical comparison to illustrate the impact of green chemistry principles. Actual values may vary based on specific process details.
As demonstrated in the table, the greener biocatalytic route significantly reduces the E-Factor and PMI. This improvement is primarily due to the reduction in solvent use, elimination of hazardous chemical catalysts, and higher reaction yield, underscoring the power of green chemistry to create more sustainable and efficient chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
